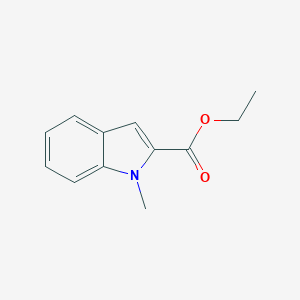

Ethyl-1-Methyl-1H-Indol-2-carboxylat

Übersicht

Beschreibung

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as Ethyl 1-methyl-1H-indole-2-carboxylate, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl 1-methyl-1H-indole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 1-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Mittel

Indol-Derivate wurden für ihr Potenzial als antivirale Mittel erkannt. Insbesondere können Verbindungen wie Ethyl-1-Methylindol-2-carboxylat modifiziert werden, um Moleküle zu erzeugen, die die Replikation von Viren hemmen. Zum Beispiel haben bestimmte Indol-basierte Strukturen eine inhibitorische Aktivität gegen Influenzavirus A und Coxsackie-Virus B4 gezeigt, mit vielversprechender Selektivität und Potenz . Die Fähigkeit, in die virale Replikation einzugreifen, macht diese Derivate wertvoll für die Entwicklung neuer antiviraler Medikamente.

Antikrebsanwendungen

Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Medikamenten mit entzündungshemmenden Eigenschaften. Ethyl-1-Methylindol-2-carboxylat-Derivate können synthetisiert werden, um spezifische Entzündungswege anzugreifen, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Arthritis, Asthma und andere chronische Entzündungskrankheiten führt .

Antikrebstherapeutika

Indol-Verbindungen werden auf ihre Antikrebsaktivitäten untersucht. Sie können mit verschiedenen zellulären Zielen interagieren und die Proliferation von Krebszellen stören. Ethyl-1-Methylindol-2-carboxylat-Derivate können als Gerüste für die Entwicklung neuer Antikrebsmittel dienen und Hoffnung auf effektivere und gezieltere Krebstherapien bieten .

Antimikrobielle Eigenschaften

Die strukturelle Vielseitigkeit von Indol-Derivaten ermöglicht es ihnen, als potente antimikrobielle Mittel zu wirken. Ethyl-1-Methylindol-2-carboxylat kann Teil von Verbindungen sein, die bakterielle und Pilzpathogene angreifen, und einen Weg für die Schaffung neuer Antibiotika in einer Zeit schaffen, in der die Resistenz gegen bestehende Medikamente ein wachsendes Problem ist .

Neuroprotektive Wirkungen

Die Forschung hat gezeigt, dass Indol-Derivate neuroprotektive Wirkungen haben können, die bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnten. Ethyl-1-Methylindol-2-carboxylat könnte verwendet werden, um Verbindungen zu synthetisieren, die neuronale Zellen vor Schäden oder Degeneration schützen, und potenzielle therapeutische Strategien für Erkrankungen wie Alzheimer und Parkinson anbieten .

Modulation der Darmmikrobiota

Indol und seine Derivate spielen eine bedeutende Rolle im Darmmikrobiom und beeinflussen den Stoffwechsel- und Immunstatus des Wirts. Derivate von Ethyl-1-Methylindol-2-carboxylat könnten die Produktion von Metaboliten durch Darmbakterien beeinflussen, was wiederum die Darmgesundheit beeinflussen und bei der Behandlung von Darmerkrankungen und Lebererkrankungen helfen könnte .

Wirkmechanismus

Target of Action

Ethyl 1-methyl-1H-indole-2-carboxylate, also known as ethyl 1-methylindole-2-carboxylate, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. For instance, some indole derivatives have shown antiviral activity, suggesting that the compound may have similar effects .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules and the ph of the environment

Zukünftige Richtungen

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLPWADCHCBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205113 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56559-60-5, 18450-24-3 | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18450-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

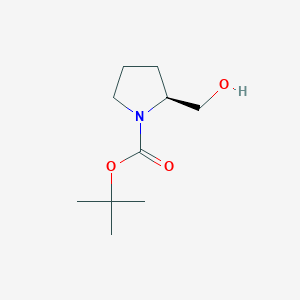

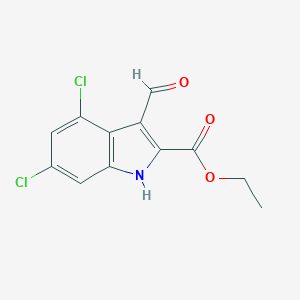

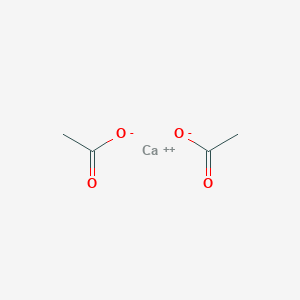

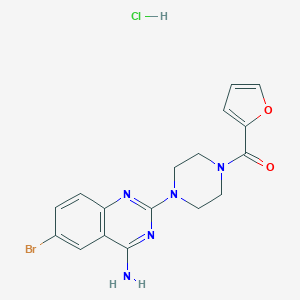

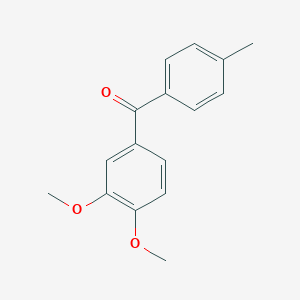

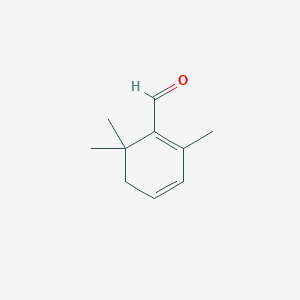

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

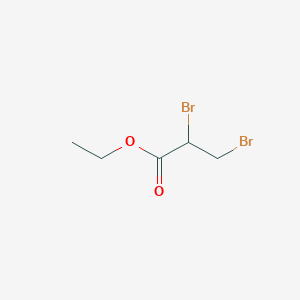

Q1: How does ethyl 1-methylindole-2-carboxylate react with ozone in the presence of methanol?

A1: In the presence of methanol, ethyl 1-methylindole-2-carboxylate undergoes ozonolysis to form a stable solvent-trapped carbonyl oxide. This reaction yields α-methoxyhydroperoxide as the major product. [] This is significant because it marks the first isolation of solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives. []

Q2: Can ethyl 1-methylindole-2-carboxylate participate in reactions catalyzed by boron trifluoride etherate (BF3·OEt2)?

A2: Yes, research indicates that ethyl 1-methylindole-2-carboxylate can react with 1,4-benzoquinone cyanohydrin phosphates (specifically 2a and 2b) in the presence of BF3·OEt2 as a catalyst. [] This reaction leads to the formation of 6-oxobenzopyrano[3,4-b]indole-2-carbonitriles (15a and 15b). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)